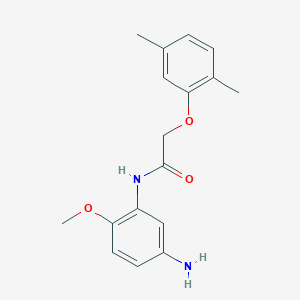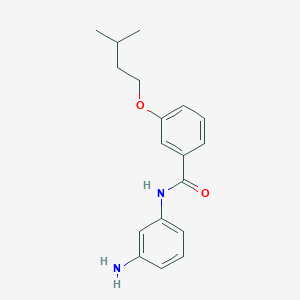
N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Übersicht
Beschreibung
N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group attached to a methyl-substituted phenyl ring, and an acetamide group linked to a phenoxy ring with isopropyl and methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Starting Materials: : The synthesis of N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide typically begins with commercially available starting materials such as 4-amino-2-methylphenol and 2-isopropyl-5-methylphenol.
-
Step 1 Formation of Intermediate: : The first step involves the protection of the amino group in 4-amino-2-methylphenol using a suitable protecting group like a benzyl or acetyl group. This is followed by the reaction with chloroacetyl chloride to form the intermediate 4-(protected amino)-2-methylphenyl chloroacetate.
-
Step 2 Coupling Reaction: : The intermediate is then subjected to a coupling reaction with 2-isopropyl-5-methylphenol in the presence of a base such as potassium carbonate or sodium hydride. This step forms the desired N-(4-protected amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide.
-
Step 3 Deprotection: : Finally, the protecting group is removed under acidic or basic conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives under strong oxidizing conditions.
-
Reduction: : The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), or alkylating agents (alkyl halides).
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Halogenated, nitrated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has several applications in scientific research:
-
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules
-
Biology: : Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
-
Medicine: : Explored for its potential therapeutic effects. Research focuses on its ability to interact with specific biological targets, making it a candidate for drug development.
-
Industry: : Utilized in the production of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to active sites or allosteric sites of enzymes, inhibiting their activity. It may also interact with cell membrane receptors, modulating signal transduction pathways. The specific pathways and targets depend on the biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)acetamide: Similar structure but lacks the isopropyl group, which may affect its biological activity and chemical properties.
N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)acetamide: Similar structure but lacks the methyl group on the phenoxy ring, potentially altering its reactivity and interactions.
Uniqueness
N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is unique due to the presence of both isopropyl and methyl groups on the phenoxy ring, which can influence its steric and electronic properties. These structural features may enhance its binding affinity to specific targets and improve its stability under various conditions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12(2)16-7-5-13(3)9-18(16)23-11-19(22)21-17-8-6-15(20)10-14(17)4/h5-10,12H,11,20H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOMJAPZVRVQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-Amino-2-methoxyphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1384985.png)












